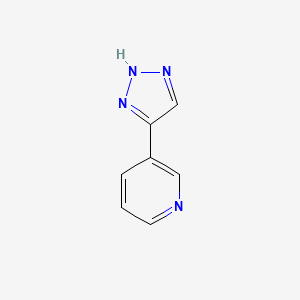

3-(1H-1,2,3-triazol-4-yl)pyridine

Overview

Description

3-(1H-1,2,3-Triazol-4-yl)pyridine is a compound with the CAS Number: 120241-79-4 and a molecular weight of 146.15 . It is a solid substance at room temperature .

Physical And Chemical Properties Analysis

3-(1H-1,2,3-Triazol-4-yl)pyridine is a solid substance at room temperature . It has a molecular weight of 146.15 .Scientific Research Applications

-

Pharmacological Applications Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .

-

Organic Synthesis Due to the structural characteristics, both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .

-

Neuroprotection against Cerebral Ischemia/Reperfusion Injury In a study, 3-(1H-1,2,3-triazol-4-yl)pyridine (3-TYP), a selective SIRT3 inhibitor, was used to investigate the role of SIRT1 and SIRT3 in cerebral ischemia/reperfusion injury. The study found that SIRT1 overexpression enhanced SIRT3 activity, which ameliorated cerebral infarction, neuronal apoptosis, oxidative stress, neurological and motor dysfunction, and mitochondrial respiratory chain dysfunction .

-

Antifungal Activity 1H-1,2,3-triazole-4-carboxylic acid derivatives were used for the synthesis of compounds that exhibited antifungal activity .

-

Anticancer Activity Some 1H-1,2,3-triazole-4-carboxylic acid derivatives have shown anticancer activity against various cancer cell lines .

-

Antiviral Activity Certain 1H-1,2,3-triazole-4-carboxylic acid derivatives have demonstrated antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .

-

Antimicrobial Activity Against Mycobacterium Tuberculosis Some 1H-1,2,3-triazole-4-carboxylic acid derivatives have shown antimicrobial activity against the Mycobacterium tuberculosis strain H37Rv .

-

Active Against Methicillin-Resistant Staphylococcus Aureus and Vancomycin-Resistant Enterococci (1H-1,2,3-Triazol-1-yl)acetic acids were used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .

-

Inhibitors of Stearoyl-Coenzyme Delta-9 Certain (1H-1,2,3-Triazol-1-yl)acetic acids have been used to synthesize inhibitors of stearoyl-coenzyme delta-9 .

-

Agonists and Antagonists of Sphingosine-1-Phosphate Receptors Some (1H-1,2,3-Triazol-1-yl)acetic acids were used to synthesize agonists and antagonists of sphingosine-1-phosphate receptors .

-

Applications as Agrochemicals, Photostabilizers, Dyes, or Anticorrosives The 1,4-disubstituted 1H-1,2,3-triazoles also have important applications as agrochemicals, photostabilizers, dyes, or anticorrosives .

-

Applications in Polymer Chemistry, Supramolecular Chemistry, Bioconjugation, Chemical Biology, Fluorescent Imaging, and Materials Science Even though absent in nature, 1,2,3-triazoles have found broad applications in these fields .

-

Antimicrobial Activity Against Mycobacterium Tuberculosis Some 1H-1,2,3-triazole-4-carboxylic acid derivatives have shown antimicrobial activity against the Mycobacterium tuberculosis strain H37Rv .

-

Active Against Methicillin-Resistant Staphylococcus Aureus and Vancomycin-Resistant Enterococci (1H-1,2,3-Triazol-1-yl)acetic acids were used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .

-

Inhibitors of Stearoyl-Coenzyme Delta-9 Certain (1H-1,2,3-Triazol-1-yl)acetic acids have been used to synthesize inhibitors of stearoyl-coenzyme delta-9 .

-

Agonists and Antagonists of Sphingosine-1-Phosphate Receptors Some (1H-1,2,3-Triazol-1-yl)acetic acids were used to synthesize agonists and antagonists of sphingosine-1-phosphate receptors .

-

Applications as Agrochemicals, Photostabilizers, Dyes, or Anticorrosives The 1,4-disubstituted 1H-1,2,3-triazoles also have important applications as agrochemicals, photostabilizers, dyes, or anticorrosives .

-

Applications in Polymer Chemistry, Supramolecular Chemistry, Bioconjugation, Chemical Biology, Fluorescent Imaging, and Materials Science Even though absent in nature, 1,2,3-triazoles have found broad applications in these fields .

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(2H-triazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-6(4-8-3-1)7-5-9-11-10-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXFEFOIYPNBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-1,2,3-triazol-4-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.